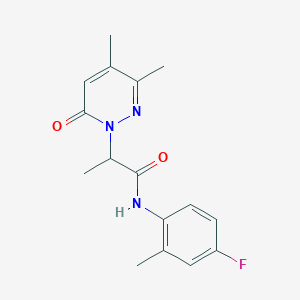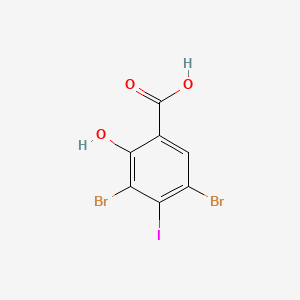
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyridazinone and fluorophenyl groups in the molecule suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Amidation Reaction: The final step involves the formation of the amide bond between the pyridazinone core and the fluorophenyl group using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-phenylpropanamide: Lacks the fluorine atom, which may affect its biological activity.
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-chloro-2-methylphenyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacological properties.
Uniqueness
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is unique due to the presence of both the fluorophenyl and pyridazinone groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C16H18FN3O2 |
|---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H18FN3O2/c1-9-8-15(21)20(19-11(9)3)12(4)16(22)18-14-6-5-13(17)7-10(14)2/h5-8,12H,1-4H3,(H,18,22) |
InChI Key |
ZBTFNAYVRSUXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)
![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)

![4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide](/img/structure/B12459289.png)
![N-{3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B12459293.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B12459317.png)
![2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459319.png)
